molecular formula C7H13NO2 B14314813 Methyl (2E)-(tert-butylimino)acetate CAS No. 111601-45-7

Methyl (2E)-(tert-butylimino)acetate

Cat. No.: B14314813
CAS No.: 111601-45-7
M. Wt: 143.18 g/mol
InChI Key: OQSONRXQUJUBND-UHFFFAOYSA-N
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Description

Methyl (2E)-(tert-butylimino)acetate is a Schiff base derivative characterized by a tert-butylimino group (-N=C(t-Bu)) conjugated to a methyl acetate moiety. This compound belongs to a class of imine-containing esters with applications in coordination chemistry, catalysis, and organic synthesis. These analogs share key features, including electron-withdrawing imino groups and ester functionalities, which influence their reactivity and coordination behavior .

Properties

CAS No.

111601-45-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-tert-butyliminoacetate

InChI

InChI=1S/C7H13NO2/c1-7(2,3)8-5-6(9)10-4/h5H,1-4H3

InChI Key

OQSONRXQUJUBND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-(tert-butylimino)acetate can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a Wittig reagent to form an alkene product. In this case, the reaction of an appropriate aldehyde with methyl (triphenylphosphoranylidene) acetate yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in the presence of acid catalysts, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of methyl (2E)-(tert-butylimino)acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The following table summarizes key structural and spectroscopic data for Methyl (2E)-(tert-butylimino)acetate analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) IR Peaks (cm⁻¹) MS Fragmentation (m/z) Reference
Ethyl 2-{(1Z,3Z)-3-(tert-Butylimino)-5-methylisoindolin-1-ylidene}acetate C₁₇H₂₂N₂O₂ 286.1681 3400, 2965, 1618, 1178, 1054 286 [M⁺], 271 (50%), 225 (100%)
Ethyl 2-{(1Z,3Z)-3-(tert-Butylimino)isoindolin-1-ylidene}acetate C₂₂H₂₄N₂O₂ 348.1838 3396, 2968, 1634, 1189 348 [M⁺], 333 (100%), 225 (80%)
Ethyl 2-{(1Z,3Z)-3-(tert-Butylimino)-6-fluoroisoindolin-1-ylidene}acetate C₁₇H₂₂N₂O₂F 302.1630 3418, 2969, 1634, 1490 302 [M⁺], 287 (100%), 241 (90%)
Ethyl 2-{(1Z,3Z)-3-(tert-Butylimino)-7-fluoroisoindolin-1-ylidene}acetate C₁₇H₂₀F₃N₂O₂ 341.1477 3278, 2942, 1725, 1642 340 [M⁺], 325 (80%), 279 (85%)
Ethyl 2-{(1Z,3Z)-6-Bromo-3-(tert-butylimino)isoindolin-1-ylidene}acetate C₁₆H₁₉N₂O₂FBr 290.1431 3391, 2970, 1667, 1210 290 [M⁺], 275 (100%), 229 (90%)

Key Observations:

  • Substituent Effects : Fluorine or bromine substituents (e.g., in ) reduce molecular symmetry, leading to distinct IR absorption bands (e.g., 1490 cm⁻¹ for C-F stretching in ).
  • Mass Spectrometry : The tert-butyl group (-C(CH₃)₃) contributes to prominent [M⁺ -15] fragments (loss of a methyl group), observed across all analogs .
  • Coordination Potential: Analogous compounds with phenolic oxygen or imino nitrogen donors (e.g., in ) exhibit strong metal-binding capabilities, suggesting this compound may similarly coordinate to transition metals.

Comparison with Non-Imino Esters

  • 2-Methylbutyric Acid (CAS 116-53-0): Unlike this compound, this carboxylic acid lacks an imino group and is primarily used as an intermediate in chemical synthesis.

Research Findings and Implications

  • Synthetic Utility: The tert-butylimino group enhances steric bulk, improving regioselectivity in ruthenium-catalyzed C−H functionalizations .
  • Thermodynamic Stability : HR-MS data (e.g., 286.1685 vs. calculated 286.1681 in ) confirm the high purity and stability of these compounds under standard conditions.
  • Limitations : Bromine-substituted analogs (e.g., ) exhibit lower thermal stability, as evidenced by reduced relative intensity of molecular ion peaks in MS spectra.

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